
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is a derivative of the pyrazole class, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. For example, the preparation of 3-substituted 5-hydroxy-5-trifluoro [chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles demonstrates the versatility of pyrazole chemistry. Another method includes the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents has streamlined the synthesis process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various functionalization reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, 2,3-diaminopyridine, and difluoromethylation reagents. Reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.
Industry: Utilized in the production of various pyrazole-based compounds with diverse applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), leading to disruption of fungal cell metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its diverse biological activities.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Exhibits antifungal activity.
Uniqueness
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9ClF2N2O |
|---|---|
Peso molecular |
222.62 g/mol |
Nombre IUPAC |
5-chloro-3-(difluoromethyl)-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H9ClF2N2O/c1-4(2)13-7(9)5(3-14)6(12-13)8(10)11/h3-4,8H,1-2H3 |
Clave InChI |
IJCJPSHVQVCGOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(C(=N1)C(F)F)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


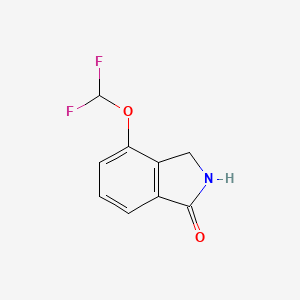
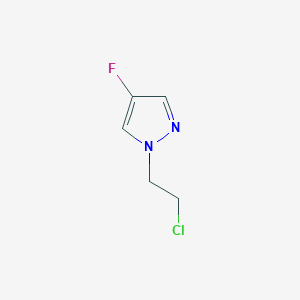

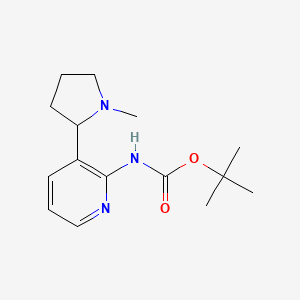
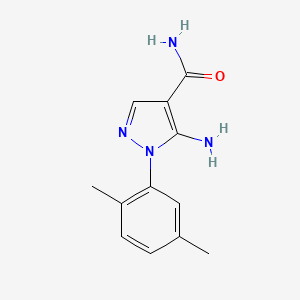







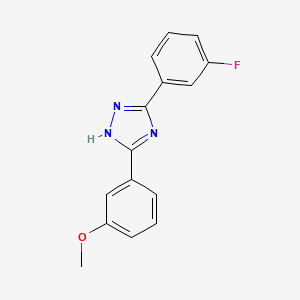
![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)
